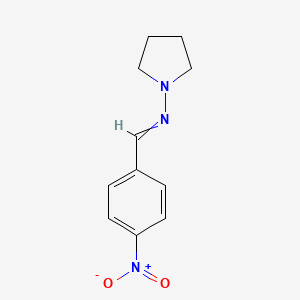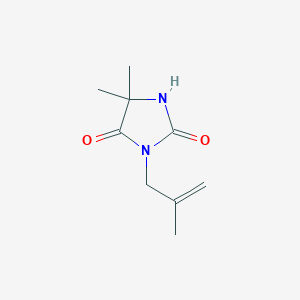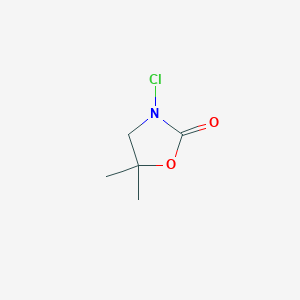
1-Heptanone, 1-(8-hydroxy-7-quinolinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- is an organic compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 g/mol . This compound is characterized by the presence of a heptanone group attached to a quinoline ring, which is further substituted with a hydroxy group. It is a member of the hydroxyketones family and exhibits unique chemical properties due to its structure.
Vorbereitungsmethoden
The synthesis of 1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- can be achieved through various synthetic routes. One common method involves the reaction of enanthoyl chloride with phenol in the presence of aluminum chloride . This reaction is typically carried out without a solvent, initially at 100°C, followed by heating to 125-130°C for one hour. Another method involves the Fries reaction of phenyl enanthate with aluminum chloride in nitrobenzene at 37.5°C for 44.5 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include aluminum chloride, n-butyllithium, and sodium sulfide . For example, the compound can be oxidized to form oximes or reduced to form hydrazones. Substitution reactions can lead to the formation of methyl ethers or other derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various derivatives and as a reagent in organic synthesis . In biology, it may be used in studies involving enzyme inhibition or as a ligand in binding studies. In medicine, its derivatives could be explored for potential therapeutic applications. In industry, it may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- involves its interaction with specific molecular targets and pathways. The hydroxy group on the quinoline ring can participate in hydrogen bonding, while the ketone group can act as an electrophile in various reactions. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- can be compared with other similar compounds such as 1-(2-hydroxyphenyl)-1-heptanone and 1-(2-methoxyphenyl)-1-heptanone . These compounds share a similar heptanone backbone but differ in the substitution pattern on the aromatic ring. The presence of different functional groups can significantly influence their chemical properties and reactivity. For example, the hydroxy group in 1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- can participate in hydrogen bonding, while the methoxy group in 1-(2-methoxyphenyl)-1-heptanone can act as an electron-donating group, affecting the compound’s reactivity.
Eigenschaften
CAS-Nummer |
60697-65-6 |
|---|---|
Molekularformel |
C16H19NO2 |
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
1-(8-hydroxyquinolin-7-yl)heptan-1-one |
InChI |
InChI=1S/C16H19NO2/c1-2-3-4-5-8-14(18)13-10-9-12-7-6-11-17-15(12)16(13)19/h6-7,9-11,19H,2-5,8H2,1H3 |
InChI-Schlüssel |
UFRFSVFZDXIEHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)C1=C(C2=C(C=CC=N2)C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide](/img/structure/B14603928.png)

![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl-](/img/structure/B14603942.png)






![[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride](/img/structure/B14603977.png)

